cis-3-Methoxy-4-aminopiperidine
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Overview
Description
cis-3-Methoxy-4-aminopiperidine: is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxy group at the third position and an amino group at the fourth position in the cis configuration. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxy-4-aminopiperidine can be achieved through various methods. One common approach involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the dearomatization-hydrogenation process, which uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: cis-3-Methoxy-4-aminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over metal catalysts (e.g., Raney nickel) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.
Scientific Research Applications
cis-3-Methoxy-4-aminopiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3-Methoxy-4-aminopiperidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its stereochemistry, which affects its binding affinity to receptors and enzymes. For example, the (+)-enantiomer of cis-3-methylfentanyl exhibits significantly higher analgesic activity compared to its (-)-enantiomer . The compound may also act as a selective neurokinin receptor antagonist, modulating pain perception and other physiological processes .
Comparison with Similar Compounds
cis-3-Methylfentanyl: A potent analgesic with a similar piperidine structure.
cis-4-Amino-3-phenylpiperidine: Another piperidine derivative with notable biological activity.
cis-3,4’-Dimethoxy-3’-aminostilbene: A stilbene derivative with potential therapeutic applications.
Uniqueness: cis-3-Methoxy-4-aminopiperidine is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity. Its methoxy and amino groups in the cis configuration make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Biological Activity
Introduction
Cis-3-Methoxy-4-aminopiperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Structure-Activity Relationship (SAR)
The structure of this compound consists of a piperidine ring substituted with a methoxy group and an amino group. The biological activity of this compound is influenced by these substituents, which can enhance or inhibit its interaction with biological targets.
Key Findings from SAR Studies
- Anti-Viral Activity : Some derivatives of piperidine compounds, including those similar to this compound, have shown significant antiviral properties, particularly against viruses like hepatitis C. These compounds inhibit viral replication post-entry into host cells, suggesting a mechanism that may involve interference with viral assembly or release.
- Choline Transporter Inhibition : In studies involving related compounds, it was found that certain piperidine derivatives act as selective inhibitors of the presynaptic choline transporter (CHT). For instance, ML352, a close analog, demonstrated potent inhibition at both low and high concentrations of choline, indicating its potential in treating neurological disorders linked to acetylcholine dysregulation .
Table 1: Summary of Biological Activities
Activity Type | Compound | Observations |
---|---|---|
Antiviral | This compound | Inhibits hepatitis C virus replication |
Choline Transporter Inhibition | ML352 (analog) | Potent inhibitor with selective pharmacology profile |
Cytotoxicity | Various piperidine derivatives | Low cytotoxicity observed in multiple cell lines |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Viral Replication Inhibition : The compound may disrupt the life cycle of viruses by targeting specific proteins involved in replication and assembly.
- Neurotransmitter Modulation : As a potential CHT inhibitor, it may enhance cholinergic signaling by preventing the reuptake of acetylcholine, thus increasing its availability in synaptic clefts.
Case Study 1: Antiviral Efficacy
A study investigating the antiviral properties of piperidine derivatives reported that certain compounds exhibited effective inhibition of hepatitis C virus replication in vitro. The results indicated that modifications to the piperidine core significantly impacted antiviral potency and selectivity.
Case Study 2: Neuropharmacological Profile
In another study focusing on the neuropharmacological effects of piperidine derivatives, ML352 was characterized for its selectivity and pharmacokinetic properties. The findings suggested that this compound did not significantly inhibit other neurotransmitter transporters or cytochrome P450 enzymes, highlighting its potential for fewer side effects in therapeutic applications .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3S,4R)-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |
InChI Key |
OPHSRKSIGNWVBY-RITPCOANSA-N |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1N |
Canonical SMILES |
COC1CNCCC1N |
Origin of Product |
United States |
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